N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-13-4-5-16(12-14(13)2)25-21-26-19-18(22-10-11-23-19)20(27-21)24-15-6-8-17(28-3)9-7-15/h4-12H,1-3H3,(H2,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJICSMVHDYTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves the condensation of appropriate aromatic amines with pteridine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may involve multiple steps, including nitration, reduction, and cyclization reactions to form the final pteridine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pteridine derivatives, such as:
- N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, characterized by a unique substitution pattern that enhances its biological activity. This compound has garnered attention for its potential applications in cancer therapy, primarily due to its ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Pteridine core : A bicyclic structure known for its biological significance.
- Substituents : 3,4-dimethylphenyl and 4-methoxyphenyl groups that influence its solubility and interaction with biological targets.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Research indicates that this compound acts as a potent inhibitor of CDKs, particularly CDK2 and CDK9. These kinases play critical roles in cell cycle progression and transcriptional regulation. Inhibiting these enzymes can lead to:
- Cell cycle arrest : Preventing cancer cells from proliferating.
- Induction of apoptosis : Triggering programmed cell death in tumor cells.
Mechanistic Insights
The mechanism of action involves binding to the active site of CDKs, thereby preventing their interaction with cyclins. This disruption leads to a halt in the cell cycle and can enhance the efficacy of existing chemotherapeutic agents.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N2,N4-diphenylpyrimidine-2,4-diamine | Diphenyl substitutions | Potent kinase inhibitor |
| N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine | Alkyl and phenyl groups | Antitumor activity |
| N2,N4-disubstituted quinazoline-2,4-diamines | Quinazoline core | Antiparasitic activity |
This compound stands out due to its specific substitution pattern that enhances its reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
- Apoptosis Induction : In studies involving various cancer cell lines, this compound demonstrated significant apoptosis induction. The compound exhibited an effective concentration (EC50) in the low nanomolar range, indicating high potency as an anticancer agent .
- Cell Cycle Analysis : Flow cytometry assays revealed that treatment with this compound resulted in a notable increase in the percentage of cells in the G1 phase of the cell cycle, confirming its role as a CDK inhibitor .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. This suggests potential for therapeutic application in cancer treatment .
Future Directions
Further research is warranted to explore:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion profiles.
- Combination Therapies : Investigating synergistic effects when used alongside existing chemotherapeutics.
- Toxicological Assessments : Evaluating safety profiles through comprehensive toxicity studies.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, and how can reaction yields be optimized?
- Methodology : Adapt protocols from analogous pyrimidine/pteridine derivatives. For example, substitute 2,4-dichloropteridine with 3,4-dimethylphenylamine and 4-methoxyphenylamine under reflux in ethanol/1M HCl at 160°C . Microwave-assisted synthesis (e.g., 150–160°C for 30–60 minutes) may improve yields by reducing side reactions, as demonstrated for pyrazolo[3,4-d]pyrimidine derivatives .
- Key Parameters :
| Parameter | Example Values | Source |
|---|---|---|
| Temperature | 160°C | |
| Solvent | Ethanol/1M HCl | |
| Catalyst | None (thermal activation) | |
| Yield Optimization | Microwave irradiation |
Q. How can the purity and structural identity of this compound be validated?
- Methodology : Use HPLC (≥98% purity threshold) paired with LC-MS/HRMS for molecular weight confirmation . For structural elucidation, employ - and -NMR to resolve aromatic protons (e.g., δ 6.8–8.2 ppm for aryl groups) and substituent-specific signals (e.g., methoxy at δ ~3.8 ppm) . Compare experimental vs. calculated elemental analysis (C, H, N) to confirm stoichiometry .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess solubility (logP via HPLC) and metabolic stability (microsomal assays) to identify bioavailability limitations. For example, methoxy groups may enhance solubility but reduce membrane permeability .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in plasma .
- Dose-Response Refinement : Conduct MTD (maximum tolerated dose) studies in rodent models to align in vitro IC values with achievable plasma concentrations .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?
- Methodology :
- Core Modifications : Replace the pteridine core with pyrazolo[3,4-d]pyrimidine to evaluate impact on Aurora kinase binding, as seen in related inhibitors .
- Substituent Analysis : Test substituents at N2/N4 positions (e.g., halogen vs. methyl/methoxy) using molecular docking (AutoDock Vina) and compare with IC data .
- Data Table : Hypothetical SAR for kinase inhibition:
| Derivative | N2 Substituent | N4 Substituent | IC (nM) |
|---|---|---|---|
| Parent Compound | 3,4-Dimethylphenyl | 4-Methoxyphenyl | 250 |
| Derivative A | 4-Fluorophenyl | 4-Methoxyphenyl | 180 |
| Derivative B | 3,4-Dimethylphenyl | 4-Cyanophenyl | 90 |
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
- Challenges : Matrix interference (e.g., plasma proteins), low sensitivity due to high polarity.
- Solutions :
- Sample Prep : Solid-phase extraction (C18 columns) with methanol:water (70:30) elution .
- Detection : UPLC-QTOF-MS in positive ion mode (m/z 450–460 range) with deuterated internal standards .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate dual-target inhibition (e.g., kinases and epigenetic regulators)?
- Protocol :
Primary Screen : Use a kinase panel (e.g., Eurofins) at 1 µM compound concentration.
Counter-Screen : Assess off-target binding to HDACs or DNMTs via fluorogenic substrates .
Data Normalization : Express activity as % inhibition relative to controls (e.g., staurosporine for kinases) .
Q. What computational tools are suitable for predicting the compound’s binding mode to novel targets?
- Tools :
- Molecular Dynamics (MD) : GROMACS for simulating protein-ligand stability over 100 ns .
- Free Energy Calculations : MM-PBSA to estimate binding affinity differences between derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
